
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first introduced in the United States in 1991 and has since become a widely used medication due to its effectiveness and safety profile.
Mecanismo De Acción
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It achieves this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and improve joint function in patients with osteoarthritis and rheumatoid arthritis. It has also been shown to have a beneficial effect on bone density and may reduce the risk of fractures in elderly patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid in lab experiments is its well-established safety profile. It has been extensively studied in humans and has been shown to be safe when used as directed. However, one limitation is that it may not be appropriate for use in certain types of experiments due to its specific mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid. One area of interest is its potential use in cancer treatment. Studies have shown that 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid may be effective in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new cancer treatments. Another potential area of research is the use of 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid in combination with other drugs to enhance its effectiveness in treating pain and inflammation. Finally, there is a need for further research into the long-term effects of 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid use, particularly in elderly patients.
Métodos De Síntesis
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyclohexylphenylacetic acid with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. In addition, 2-(3-Chloro-4-cyclohexylphenyl)propanoic acid has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
13376-38-0 |
|---|---|
Fórmula molecular |
C15H19ClO2 |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-(3-chloro-4-cyclohexylphenyl)propanoic acid |
InChI |
InChI=1S/C15H19ClO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) |
Clave InChI |
ZJHLDHTYKGIXJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2CCCCC2)Cl)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2CCCCC2)Cl)C(=O)O |
Sinónimos |
(3-chloro-4-cyclohexylphenyl)propionic acid (3-chloro-4-cyclohexylphenyl)propionic acid, (+-)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, (R)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, (S)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, monosodium salt, (R)-isomer (3-chloro-4-cyclohexylphenyl)propionic acid, monosodium salt, (S)-isomer 2(S)-(3-chloro-4-cyclohexylphenyl)propionic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



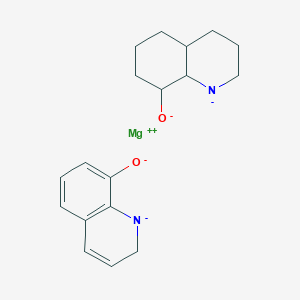
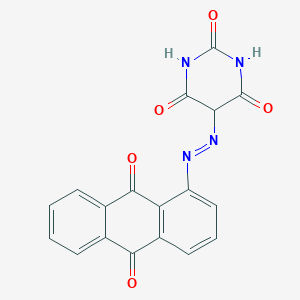
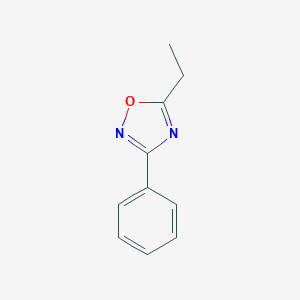
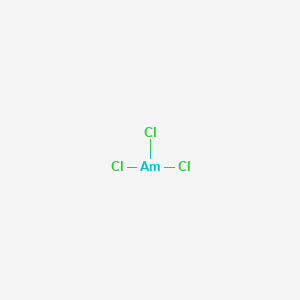
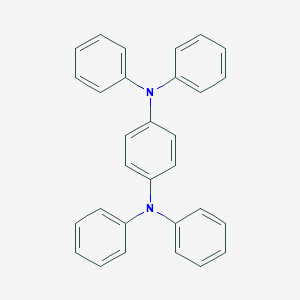
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
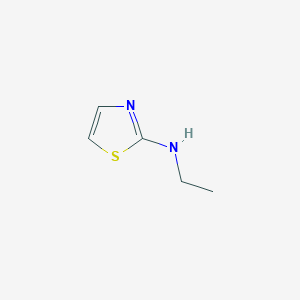

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
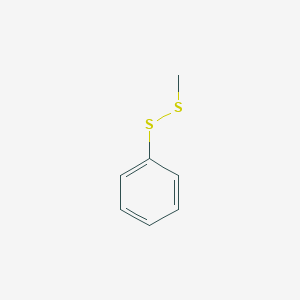
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

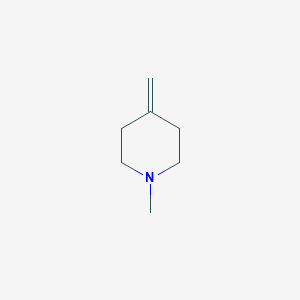
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)